Einecs 238-871-6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Einecs 238-871-6, also known as silicon dioxide, is a naturally occurring compound found in various forms such as quartz, sand, and flint. It is one of the most abundant materials on Earth and is widely used in numerous industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silicon dioxide can be synthesized through several methods, including:

Thermal Oxidation: Silicon is heated in the presence of oxygen to form silicon dioxide.

Chemical Vapor Deposition: Silicon compounds are decomposed at high temperatures to deposit silicon dioxide on a substrate.

Sol-Gel Process: A solution of silicon alkoxide is hydrolyzed and polymerized to form a gel, which is then dried and calcined to produce silicon dioxide.

Industrial Production Methods: In industrial settings, silicon dioxide is primarily produced through the thermal oxidation of silicon or the precipitation of silicon dioxide from sodium silicate solutions. These methods ensure high purity and large-scale production suitable for various applications.

Types of Reactions:

Oxidation: Silicon dioxide can undergo oxidation reactions to form silicates.

Reduction: It can be reduced to silicon using reducing agents like carbon at high temperatures.

Substitution: Silicon dioxide can react with hydrofluoric acid to form silicon tetrafluoride and water.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Carbon or other reducing agents at temperatures above 1500°C.

Substitution: Hydrofluoric acid at room temperature.

Major Products:

Silicates: Formed through oxidation reactions.

Silicon: Produced by reduction.

Silicon Tetrafluoride: Formed through substitution reactions with hydrofluoric acid.

Applications De Recherche Scientifique

Silicon dioxide has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst support and in chromatography.

Biology: Employed in the preparation of biosensors and as a component in drug delivery systems.

Medicine: Utilized in dental materials and as an excipient in pharmaceuticals.

Industry: Widely used in the production of glass, ceramics, and as a filler in rubber and plastics.

Mécanisme D'action

The effects of silicon dioxide are primarily physical rather than chemical. In biological systems, it acts as a carrier for drugs or as a structural component in implants. Its inert nature and high surface area make it an excellent material for various applications.

Comparaison Avec Des Composés Similaires

Aluminum Oxide (Einecs 215-691-6): Similar in its use as a catalyst support and in ceramics.

Titanium Dioxide (Einecs 236-675-5): Used in pigments and as a photocatalyst.

Zinc Oxide (Einecs 215-222-5): Employed in rubber manufacturing and as a sunscreen ingredient.

Uniqueness: Silicon dioxide’s abundance, versatility, and inert nature make it unique compared to other oxides. Its wide range of applications and ease of production further distinguish it from similar compounds.

Propriétés

Numéro CAS |

14804-73-0 |

|---|---|

Formule moléculaire |

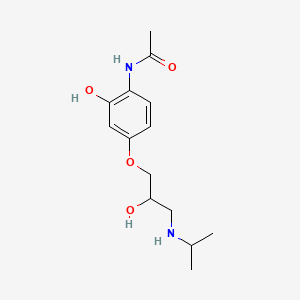

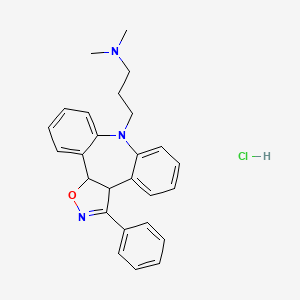

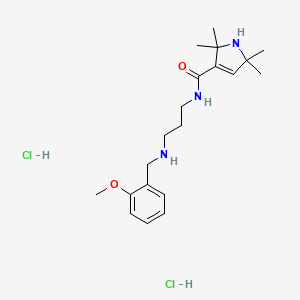

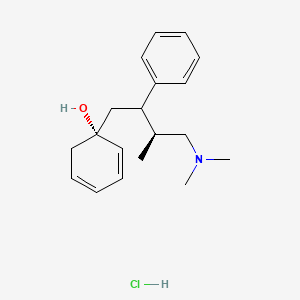

C19H28ClNO |

Poids moléculaire |

321.9 g/mol |

Nom IUPAC |

(1R)-1-[(3S)-4-(dimethylamino)-3-methyl-2-phenylbutyl]cyclohexa-2,4-dien-1-ol;hydrochloride |

InChI |

InChI=1S/C19H27NO.ClH/c1-16(15-20(2)3)18(17-10-6-4-7-11-17)14-19(21)12-8-5-9-13-19;/h4-12,16,18,21H,13-15H2,1-3H3;1H/t16-,18?,19-;/m1./s1 |

Clé InChI |

AONDTVDUMJPZRY-FFIXONDLSA-N |

SMILES isomérique |

C[C@H](CN(C)C)C(C[C@@]1(CC=CC=C1)O)C2=CC=CC=C2.Cl |

SMILES canonique |

CC(CN(C)C)C(CC1(CC=CC=C1)O)C2=CC=CC=C2.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

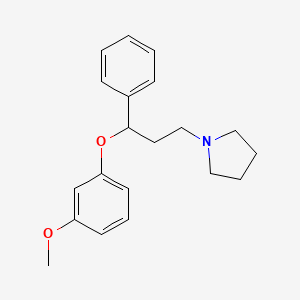

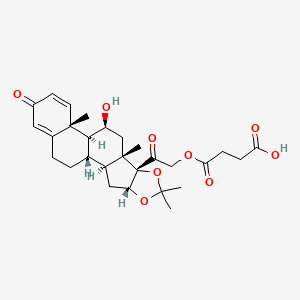

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)